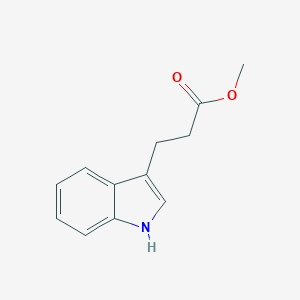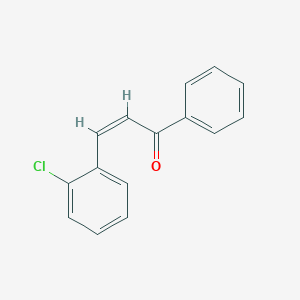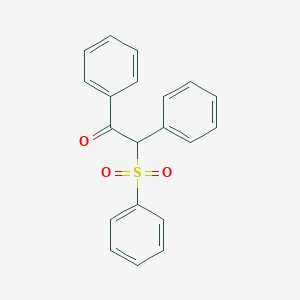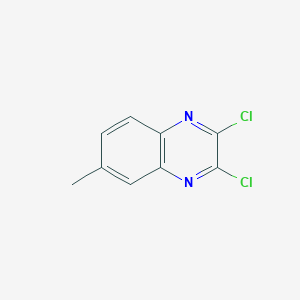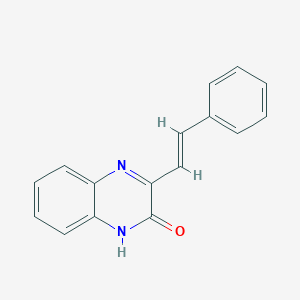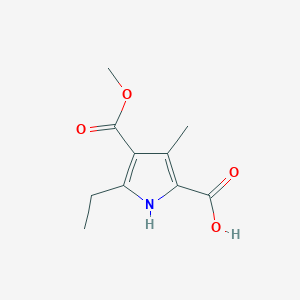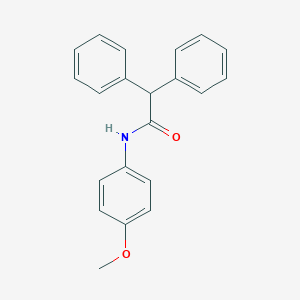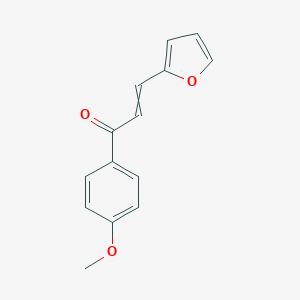![molecular formula C44H66N14O7S2 B182608 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide CAS No. 152274-66-3](/img/structure/B182608.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide is a useful research compound. Its molecular formula is C44H66N14O7S2 and its molecular weight is 967.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacology
In pharmacology, this compound is studied for its potential as a therapeutic agent due to its peptide structure. It may interact with specific receptors in the body, influencing physiological responses. For instance, peptides similar to Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 have been investigated for their role in modulating melanocortin receptors, which are involved in a wide range of physiological functions .
Biochemistry
Biochemically, Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 can be used to study protein-protein interactions and enzyme binding. Its structure allows it to mimic certain proteins or act as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanisms and potential drug targets .
Medicine
In medical research, this compound’s applications include the development of diagnostic tools and targeted drug delivery systems. Due to its peptide nature, it could be used to deliver drugs to specific cells or tissues, minimizing side effects and improving treatment efficacy .
Biotechnology
In biotechnology, Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 might be utilized in the design of new biomaterials. Its ability to form stable structures and bind to various substrates makes it a candidate for creating scaffolds in tissue engineering or as a component in biosensors .
Materials Science
Materials science research could explore the use of this peptide in creating new polymers or coatings with specific properties, such as increased durability or biocompatibility. Its molecular structure could provide the basis for novel materials with a wide range of applications .
Environmental Science
Lastly, in environmental science, Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 could be investigated for its role in bioremediation processes. Peptides can sometimes bind to pollutants or heavy metals, aiding in their removal from the environment .
作用机制
Target of Action
The primary target of the compound Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the opioid receptor . This receptor is a type of G protein-coupled receptor that interacts with opioids. It’s involved in pain regulation, reward, and addictive behaviors.
Mode of Action
As an opioid receptor antagonist , Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 binds to the opioid receptors but does not activate them. Instead, it blocks them, preventing the binding of endogenous or exogenous opioids. This action inhibits the downstream signaling pathways triggered by opioid receptor activation.
Biochemical Pathways
The compound’s interaction with opioid receptors affects several biochemical pathways. The most significant is the inhibition of the pain signaling pathway . By blocking the opioid receptors, the compound prevents the activation of this pathway by endogenous or exogenous opioids, leading to a reduction in pain perception .
Pharmacokinetics
Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the reduction of pain perception . By acting as an opioid receptor antagonist, it can potentially counteract the effects of opioid drugs, including analgesia, euphoria, and respiratory depression .
Action Environment
The action, efficacy, and stability of Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the specific characteristics of the opioid receptors (such as their density and distribution in the body) .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKLPADQQRMDP-NGTAMTFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)

